

# An In-depth Technical Guide to the Chemical Profile of Antibiotic-5d

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## Compound of Interest

Compound Name: Antibiotic-5d

Cat. No.: B1666046

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## Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and antimicrobial properties of **Antibiotic-5d**, a synthetic compound with demonstrated activity against a range of microbial pathogens. This document is intended to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, microbiology, and drug development. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

## Chemical Structure and Properties

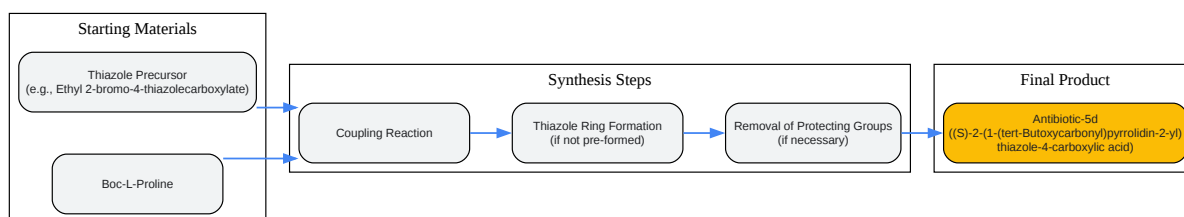
**Antibiotic-5d** is chemically identified as (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid. Its fundamental properties are summarized in the table below.

Property	Value
IUPAC Name	(2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub> S
Molecular Weight	298.36 g/mol
CAS Number	251349-54-9
Appearance	White to off-white solid
SMILES	<chem>O=C(O)C1=CSC([C@H]2N(C(OC(C)(C)C)=O)CCC2)=N1</chem>

Table 1: Chemical and Physical Properties of **Antibiotic-5d**

## Synthesis Pathway

The synthesis of **Antibiotic-5d** is detailed in the work of Stanchev M, et al.[1][2]. The general approach involves the coupling of a protected proline derivative with a thiazole moiety. While the specific reagents and conditions for the synthesis of **Antibiotic-5d** are outlined in the aforementioned publication, a representative synthetic scheme for similar thiazole-pyrrolidine compounds is illustrated below. This pathway typically starts from a commercially available protected amino acid.



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**Figure 1:** Generalized synthesis pathway for thiazole-pyrrolidine compounds.

## Experimental Protocols

The detailed experimental protocols for the synthesis and antimicrobial evaluation of **Antibiotic-5d** are described in the primary literature[1][2]. The following outlines a general methodology based on the synthesis of analogous compounds.

### General Synthesis of Thiazole-Pyrrolidine Derivatives

- **Preparation of the Thioamide Intermediate:** A solution of N-Boc-L-proline is activated, for example, with a carbodiimide coupling reagent, and then reacted with a source of sulfur, such as Lawesson's reagent or by conversion to a thioamide using an appropriate protocol.
- **Thiazole Ring Formation:** The resulting thioamide is then subjected to a Hantzsch-type thiazole synthesis by reacting it with an  $\alpha$ -haloketone, such as ethyl bromopyruvate, to form the thiazole ring.
- **Hydrolysis and Purification:** The ester group on the thiazole ring is hydrolyzed under basic conditions to yield the carboxylic acid. The final product is then purified using standard techniques such as column chromatography or recrystallization.

### Antimicrobial Susceptibility Testing (Broth Microdilution Method)

- **Preparation of Inoculum:** Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized cell density (e.g., 0.5 McFarland standard).
- **Serial Dilution:** The test compound (**Antibiotic-5d**) is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension.
- **Incubation:** The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).

- Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

## Antimicrobial Activity

**Antibiotic-5d** has been reported to exhibit moderate in vitro activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the reported antimicrobial spectrum.<sup>[1][2]</sup>

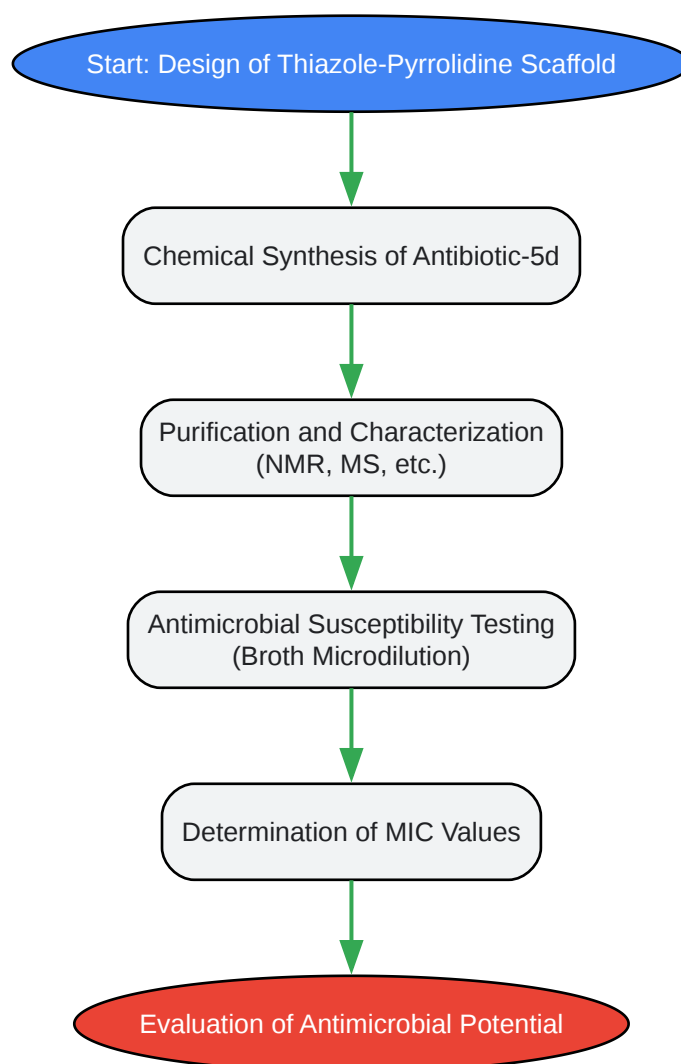
Microorganism	Type	Activity
Staphylococcus aureus	Gram-positive Bacteria	Moderate
Bacillus cereus	Gram-positive Bacteria	Moderate
Escherichia coli	Gram-negative Bacteria	Moderate
Proteus vulgaris	Gram-negative Bacteria	Moderate
Candida albicans	Fungus	Moderate
Saccharomyces cerevisiae	Yeast	Moderate

Table 2: Antimicrobial Spectrum of **Antibiotic-5d**

The quantitative minimum inhibitory concentration (MIC) values for **Antibiotic-5d** against these organisms are detailed in the primary literature.<sup>[1][2]</sup> For context, MIC values for other thiazole-pyrrolidine derivatives against various bacterial strains have been reported in the range of 16 to over 128 µg/mL.<sup>[3]</sup>

## Experimental Workflow

The overall process from synthesis to antimicrobial evaluation is depicted in the following workflow diagram.



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**Figure 2:** Experimental workflow for the synthesis and evaluation of **Antibiotic-5d**.

## Conclusion

**Antibiotic-5d**, a synthetic thiazole-pyrrolidine derivative, demonstrates a promising spectrum of antimicrobial activity. This technical guide provides a foundational understanding of its chemical properties, a generalized synthesis pathway, and standard protocols for its evaluation. The detailed experimental procedures and quantitative antimicrobial data are available in the cited literature, which should be consulted for in-depth research and development efforts. Further investigation into the mechanism of action and in vivo efficacy of **Antibiotic-5d** is warranted to explore its full therapeutic potential.

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